Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate
Overview
Description
“Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate” is a chemical compound. The exact properties and applications of this specific compound are not widely documented in the available resources .
Molecular Structure Analysis
The molecular formula of this compound is C11H19BO4 . The average mass is 226.077 Da and the monoisotopic mass is 226.137634 Da .Scientific Research Applications
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Organic Synthesis
- Application : Aryl borate compounds, which are similar to the compound you mentioned, are important intermediates in organic synthesis . They are used to protect diols in the organic synthesis of drugs and are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
- Method : The synthesis of these compounds typically involves nucleophilic and amidation reactions .
- Results : The use of these compounds in organic synthesis has enabled the development of a wide range of pharmaceuticals and biological compounds .
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Drug Delivery Systems
- Application : Boronic acid compounds, like the one you mentioned, are used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes .
- Method : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
- Results : This method has been used to create drug delivery systems that respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
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Fluorescent Probes
- Application : Boronic acid compounds are used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
- Method : The specific method of application would depend on the specific probe being used and the target molecule or ion .
- Results : These probes have been used to detect a variety of substances in biological and chemical research .
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Borylation of Alkylbenzenes
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process typically involves the use of a palladium catalyst .
- Results : The result is the formation of pinacol benzyl boronate .
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Hydroboration of Alkynes and Alkenes
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Coupling with Aryl Iodides
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Borylation at the Benzylic C-H Bond of Alkylbenzenes
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a compound similar to the one you mentioned, can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Method : This process typically involves the use of a palladium catalyst .
- Results : The result is the formation of pinacol benzyl boronate .
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Hydroboration of Alkyl or Aryl Alkynes and Alkenes
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Coupling with Aryl Iodides
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Pharmaceutical Intermediate
- Application : 4-(Hydroxymethyl)benzeneboronic acid pinacol ester, a compound similar to the one you mentioned, is used as a pharmaceutical intermediate .
- Method : The specific method of application would depend on the specific pharmaceutical being synthesized .
- Results : The specific results would depend on the specific pharmaceutical being synthesized .
properties
IUPAC Name |
ethyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO4/c1-6-20-15(19)12-11-13-9-7-8-10-14(13)18-21-16(2,3)17(4,5)22-18/h7-10H,6,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNHTIVEXCXWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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